molecular formula C22H17N3O3 B15027556 3-{[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl}phenyl acetate

3-{[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B15027556
M. Wt: 371.4 g/mol
InChI Key: LZUZLKOMRWQLNU-UHFFFAOYSA-N
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Description

3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PHENYL ACETATE typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Acetylation: Finally, the phenyl acetate moiety is introduced through esterification reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    N-Substituted Benzimidazoles: Compounds with various substituents on the nitrogen atom, exhibiting different pharmacological properties.

    Phenyl Carbamates: Compounds with carbamate groups attached to phenyl rings, used in various therapeutic applications.

Uniqueness

3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

[3-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H17N3O3/c1-14(26)28-18-9-5-7-16(13-18)22(27)23-17-8-4-6-15(12-17)21-24-19-10-2-3-11-20(19)25-21/h2-13H,1H3,(H,23,27)(H,24,25)

InChI Key

LZUZLKOMRWQLNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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